2-fluoro-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide
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Overview
Description
2-fluoro-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a fluorine atom at the 2-position of the benzamide ring, a thiophen-3-ylmethyl group, and a trifluoroethyl group. The unique structural features of this compound make it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The synthesis begins with the preparation of the benzamide core by reacting 2-fluorobenzoic acid with an appropriate amine under dehydrating conditions to form the benzamide linkage.
Introduction of the Thiophen-3-ylmethyl Group: The thiophen-3-ylmethyl group is introduced through a nucleophilic substitution reaction, where a thiophen-3-ylmethyl halide reacts with the benzamide intermediate.
Addition of the Trifluoroethyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to reduce the benzamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and trifluoroethyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as thiols, amines, and halides can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-fluoro-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-fluoro-N-(thiophen-2-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide: Similar structure but with the thiophen-2-ylmethyl group.
2-fluoro-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)acetamide: Similar structure but with an acetamide group instead of benzamide.
2-chloro-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
The unique combination of the fluorine atom, thiophen-3-ylmethyl group, and trifluoroethyl group in 2-fluoro-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-fluoro-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F4NOS/c15-12-4-2-1-3-11(12)13(20)19(9-14(16,17)18)7-10-5-6-21-8-10/h1-6,8H,7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XECPOYZFECAHFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N(CC2=CSC=C2)CC(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F4NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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